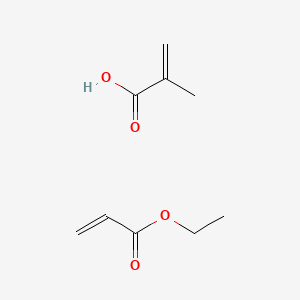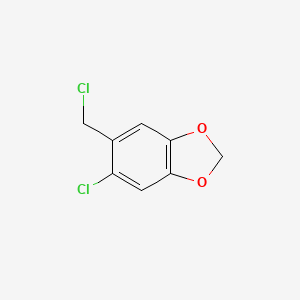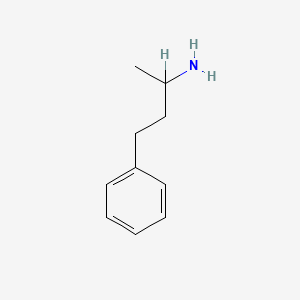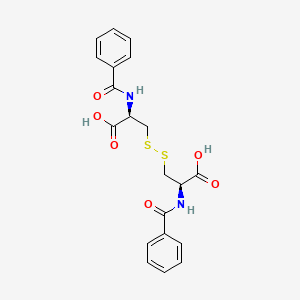
Acide cyclohexanepentanoïque
Vue d'ensemble
Description
Cyclohexanepentanoic acid, also known as 5-Cyclohexylvaleric acid, is an organic compound . It has been used as a growth medium for Pseudomonas oleovorans for the production of polymers containing cyclohexyl units .
Molecular Structure Analysis
The molecular formula of Cyclohexanepentanoic acid is C11H20O2 . Its linear formula is C6H11(CH2)4CO2H . The molecular weight is 184.28 g/mol .Physical And Chemical Properties Analysis
Cyclohexanepentanoic acid is a liquid at room temperature . It has a density of 0.96 g/mL at 25 °C . The boiling point is 126-127 °C at 0.5 mmHg , and the melting point is 16-17 °C . The refractive index is n20/D 1.4656 .Applications De Recherche Scientifique
Synthèse de biopolymères
L'acide cyclohexanepentanoïque a été utilisé comme milieu de croissance pour Pseudomonas oleovorans afin de produire des polymères contenant des unités cyclohexyle . Ces biopolymères ont des applications potentielles dans la création de plastiques respectueux de l'environnement et d'autres matériaux.
Médecine
Dans le domaine médical, les composés hétérocycliques comme l'this compound présentent un intérêt en raison de leur potentiel en tant que candidats médicaments. Ils sont étudiés pour leurs propriétés anticancéreuses, anti-inflammatoires et antibactériennes, entre autres .
Agriculture
Les dérivés du composé pourraient être utilisés dans la conception de nanoparticules pour des applications agricoles durables. Ces nanoparticules peuvent être adaptées pour servir de capteurs de la santé des plantes, de vecteurs de charges bénéfiques et d'agents suppresseurs de maladies .
Science des matériaux
L'this compound sert de précurseur pour des matériaux aux propriétés spécifiques. Il est utilisé dans la synthèse de polymères qui peuvent avoir des applications dans la création de nouveaux matériaux avec des propriétés mécaniques et chimiques uniques .
Sciences de l'environnement
En sciences de l'environnement, l'this compound pourrait jouer un rôle dans la production de polymères utilisés pour la remédiation environnementale ou dans le cadre du développement de matériaux durables .
Industrie alimentaire
Bien que les applications directes dans l'industrie alimentaire ne soient pas explicitement mentionnées, les acides organiques, y compris les dérivés du cyclohexane, sont souvent utilisés comme conservateurs ou exhausteurs de goût dans divers produits alimentaires .
Cosmétiques
L'this compound pourrait potentiellement être impliqué dans la synthèse de polymères utilisés comme épaississants, stabilisateurs ou émulsifiants dans les produits cosmétiques .
Production d'énergie
Bien que non directement lié à la production d'énergie, la synthèse de polymères à partir de l'this compound pourrait contribuer au développement de matériaux utilisés dans les systèmes de stockage ou de conversion d'énergie .
Safety and Hazards
Cyclohexanepentanoic acid is classified as causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers One paper discusses the adsorption of Cyclohexanepentanoic acid on crushed marble at varying temperatures and ambient pressure . Another paper discusses the desorption experiments showing that the adsorption of Cyclohexanepentanoic acid on treated marble is stronger than that of stearic acid .
Mécanisme D'action
Biochemical Pathways
Cyclohexanepentanoic acid may affect various biochemical pathways. One known application of Cyclohexanepentanoic acid is its use as a growth medium for Pseudomonas oleovorans for the production of polymers containing cyclohexyl units . This suggests that it may play a role in the metabolic pathways of certain microorganisms.
Result of Action
Given its known use in the production of polymers containing cyclohexyl units, it can be inferred that it may have significant effects at the molecular level . .
Propriétés
IUPAC Name |
5-cyclohexylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUHUYBRWUUAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208296 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5962-88-9 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanevaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the adsorption capacity of carbon xerogel for cyclohexanepentanoic acid compared to other naphthenic acids, and what factors influence this?
A2: Studies show that mesoporous carbon xerogel (CX) exhibits varying adsorption capacities for different naphthenic acids. [] While CX showed a high adsorption capacity for 5-phenylvaleric acid (87 mg/g) due to π–π interactions, its capacity for cyclohexanepentanoic acid was lower (61 mg/g). [] This suggests that the presence of an aromatic ring in the naphthenic acid structure enhances adsorption onto CX. The adsorption mechanism for all tested naphthenic acids, including cyclohexanepentanoic acid, primarily involved physisorption, with pore diffusion identified as the rate-limiting step. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)
![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)
![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)








